5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride
Overview
Description
Scientific Research Applications
5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
The future directions for the research and development of benzofuran derivatives, including this compound, could involve the development of promising compounds with target therapy potentials and little side effects . Some substituted benzofurans have shown dramatic anticancer activities , suggesting potential future directions in cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving appropriate starting materials such as substituted phenols and ethyl acetoacetate.
Chlorination: The benzofuran ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amination: The chlorinated benzofuran is subjected to amination using ammonia or amine derivatives to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxyl or alkoxy groups; often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-7-one derivatives, while substitution reactions can produce various substituted benzofuran compounds .
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine: The non-hydrochloride form of the compound.
2-Ethyl-3-methyl-1-benzofuran-7-amine: Lacks the chlorine atom.
5-Chloro-2-ethyl-1-benzofuran-7-amine: Lacks the methyl group.
Uniqueness
5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO.ClH/c1-3-10-6(2)8-4-7(12)5-9(13)11(8)14-10;/h4-5H,3,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXICXTHPSJMDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C(=CC(=C2)Cl)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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